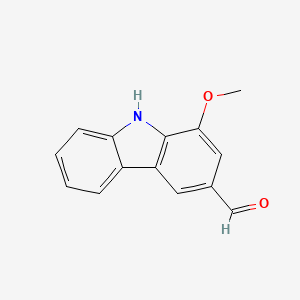

Murrayanine

描述

This compound has been reported in Murraya euchrestifolia, Murraya kwangsiensis, and other organisms with data available.

carbazole alkaloid from Murraya koenigii; structure in first source

属性

IUPAC Name |

1-methoxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-13-7-9(8-16)6-11-10-4-2-3-5-12(10)15-14(11)13/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNZQNAJETXQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1NC3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222627 | |

| Record name | 9H-Carbazole-3-carboxaldehyde, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Murrayanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

723-97-7 | |

| Record name | Murrayanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-9H-carbazole-3-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Murrayanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole-3-carboxaldehyde, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHOXY-9H-CARBAZOLE-3-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NIN8IA768 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Murrayanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C | |

| Record name | Murrayanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Quest for Murrayanine: A Technical Guide to its Discovery, Isolation, and Characterization from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayanine, a carbazole alkaloid, has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potential as an anticancer agent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its primary plant source, Murraya koenigii, commonly known as the curry leaf tree. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visualization of the compound's mechanism of action.

Discovery and Natural Occurrence

This compound is a naturally occurring phytochemical predominantly found in various parts of the curry leaf tree (Murraya koenigii), a plant native to the Indian subcontinent. It has also been reported in other Murraya species such as Murraya euchrestifolia and Murraya kwangsiensis. The compound is biosynthesized in the leaves, stem bark, and roots of the plant. While present in multiple parts of the plant, the concentration of this compound can vary. Quantitative analysis has revealed the presence of a related compound, murrayamine A, in the leaves of Murraya koenigii in concentrations ranging from 0.092 to 5.014 mg/g.[1][2]

Quantitative Data on Extraction and Abundance

The efficiency of this compound extraction is highly dependent on the solvent used and the plant part being processed. While direct comparative data for this compound yield from different plant parts is limited in the reviewed literature, studies on the total extract yield and the abundance of related carbazole alkaloids provide valuable insights.

Table 1: Comparative Yield of Total Extracts from Murraya koenigii Leaves and Roots using Various Solvents

| Plant Part | Extraction Solvent | Extractive Value (% w/w) | Reference |

| Leaves | Methanol | 5.70 - 21.42 | |

| Leaves | Water | 4.08 | |

| Leaves | Ethanol | 3.58 - 11.66 | |

| Leaves | Chloroform | 1.27 | |

| Leaves | Acetone | 6.50 | |

| Roots | Ethanol | 9.4 | [3] |

| Roots | Petroleum Ether | 4.03 | [3] |

| Roots | Chloroform | 1.31 | [3] |

| Roots | Ethyl Acetate | 0.59 | [3] |

Table 2: Abundance of Murrayamine A in Murraya koenigii Leaves

| Plant Part | Compound | Concentration (mg/g of dried material) | Analytical Method | Reference |

| Leaves | Murrayamine A | 0.092 - 5.014 | UPLC/MS/MS | [1][2] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Murraya koenigii involves a multi-step process encompassing extraction and chromatographic purification. The following is a generalized protocol based on established methodologies.

General Experimental Workflow

The overall process for isolating this compound can be visualized as a sequential workflow, starting from the collection of plant material to the final purification of the compound.

Detailed Methodologies

3.2.1. Plant Material Preparation:

-

Collect fresh leaves, stem bark, or roots of Murraya koenigii.

-

Wash the plant material thoroughly with water to remove any dirt or debris.

-

Air-dry the material in a well-ventilated area, preferably in the shade, until all moisture is removed.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

3.2.2. Extraction:

-

Soxhlet Extraction:

-

Pack the powdered plant material into a thimble and place it in a Soxhlet extractor.

-

Extract the powder with a suitable solvent such as chloroform, ethanol, or acetone for a sufficient duration (typically 6-8 hours or until the solvent in the siphon tube becomes colorless).

-

-

Maceration:

-

Soak the powdered plant material in a suitable solvent (e.g., chloroform or ethanol) in a sealed container.

-

Keep the mixture at room temperature for 3-5 days with occasional shaking.

-

Filter the mixture to separate the extract from the plant residue. Repeat the process with fresh solvent to ensure complete extraction.

-

3.2.3. Concentration:

-

Combine the filtrates from the extraction process.

-

Concentrate the crude extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a viscous residue.

3.2.4. Chromatographic Purification:

-

Column Chromatography:

-

Prepare a slurry of silica gel (60-120 mesh) or neutral alumina in a non-polar solvent like hexane or petroleum ether.

-

Pack a glass column with the slurry.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).

-

Collect the eluate in fractions of a specific volume (e.g., 20-25 mL).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on a pre-coated TLC plate (silica gel G).

-

Develop the TLC plate in a suitable solvent system (e.g., petroleum ether:chloroform 1:1 or benzene:chloroform 1:1).

-

Visualize the spots under UV light or by spraying with a suitable detecting reagent (e.g., concentrated sulfuric acid followed by heating).

-

Combine the fractions that show a spot corresponding to the Rf value of this compound.

-

-

Further Purification:

-

Concentrate the pooled fractions.

-

Subject the concentrated material to further purification by preparative TLC or recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain pure crystalline this compound.

-

Structural Characterization

The structure of isolated this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for the Characterization of this compound

| Spectroscopic Technique | Key Observations and Assignments |

| 1H-NMR (CDCl3) | δ 10.19 (s, 1H, -CHO), 8.17 (s, 1H, H-4), 8.05 (d, 1H, H-5), 7.42-7.38 (m, 2H, H-6, H-8), 7.29 (t, 1H, H-7), 4.08 (s, 3H, -OCH3) |

| 13C-NMR (CDCl3) | Signals corresponding to the carbazole skeleton, methoxy group, and aldehyde group. |

| IR (KBr) | Characteristic absorption bands for N-H stretching, C=O stretching (aldehyde), C-O stretching (methoxy), and aromatic C-H and C=C stretching. |

| UV (Methanol) | Absorption maxima characteristic of a carbazole derivative. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular formula C14H11NO2. |

Biological Activity and Signaling Pathway

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis (programmed cell death).

Apoptotic Signaling Pathway of this compound

This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which is mitochondria-dependent. This involves the modulation of the Bax/Bcl-2 protein ratio and the subsequent activation of caspases.

The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential and triggers the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates caspase-3, a key executioner caspase that leads to the characteristic morphological and biochemical changes of apoptosis.

Conclusion

This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of this compound from Murraya koenigii. The detailed protocols and quantitative data presented herein are intended to facilitate further research into this promising natural product. The elucidation of its apoptotic signaling pathway offers a foundation for understanding its anticancer potential and for the development of novel therapeutic strategies. Further research is warranted to explore the full pharmacological profile of this compound and to optimize its isolation for potential clinical applications.

References

- 1. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical screening and antimicrobial activity of roots of Murraya koenigii (Linn.) Spreng. (Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Murrayanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayanine, a naturally occurring carbazole alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] Isolated primarily from Murraya koenigii, commonly known as the curry leaf tree, this compound serves as a key representative of the carbazole alkaloid family.[2] Structurally characterized by a tricyclic aromatic system, this compound has demonstrated notable cytotoxic, anti-inflammatory, and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data of this compound, tailored for professionals in chemical and pharmaceutical research.

Chemical Structure and Properties

This compound is chemically defined as 1-methoxy-9H-carbazole-3-carbaldehyde.[4] Its structure consists of a carbazole nucleus, which is a dibenzopyrrole system, functionalized with a methoxy group at the C1 position and an aldehyde group at the C3 position.

Chemical Structure of this compound:

(Image Source: PubChem CID 96942)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₁NO₂ | [4] |

| Molecular Weight | 225.24 g/mol | [4] |

| IUPAC Name | 1-methoxy-9H-carbazole-3-carbaldehyde | [4] |

| CAS Number | 723-97-7 | [4] |

| Physical Description | Solid | [4] |

| Melting Point | 219 °C | [4] |

Stereochemistry

A critical aspect of a molecule's biological activity is its three-dimensional arrangement. Based on its chemical structure, this compound is an achiral molecule.[4] It lacks any stereocenters (chiral carbons), and therefore, does not exhibit enantiomerism or diastereomerism. The planarity of the carbazole ring system and the nature of its substituents preclude the existence of stereoisomers. PubChem's computational analysis confirms an "Undefined Bond Stereocenter Count" of zero for this compound.[4]

Spectroscopic Data for Structural Elucidation

The structure of this compound has been unequivocally established through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Data

The proton and carbon NMR spectral data are fundamental for the structural confirmation of this compound. The chemical shifts are indicative of the electronic environment of each nucleus within the molecule. The data presented in Table 2 has been compiled from the literature and is recorded in deuterated chloroform (CDCl₃).[5]

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| 1 | 158.4 | - |

| 2 | 93.9 | 7.02 (d, J=1.8) |

| 3 | 127.3 | - |

| 4 | 120.9 | 8.36 (d, J=1.8) |

| 4a | 123.8 | - |

| 4b | 121.7 | - |

| 5 | 120.2 | 8.12 (d, J=7.8) |

| 6 | 119.6 | 7.27 (t, J=7.8) |

| 7 | 126.5 | 7.43 (t, J=7.8) |

| 8 | 110.8 | 7.42 (d, J=7.8) |

| 8a | 140.2 | - |

| 9 | - | 8.78 (br s) |

| 9a | 140.1 | - |

| 3-CHO | 191.7 | 10.08 (s) |

| 1-OCH₃ | 55.6 | 4.07 (s) |

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency.

Experimental Protocols

Isolation from Natural Sources

This compound is naturally found in various parts of the Murraya koenigii plant. A generalized protocol for its isolation is as follows.[6][7][8][9]

-

Preparation of Plant Material : The plant parts (leaves, stem bark, or roots) are collected, washed, air-dried or oven-dried at a low temperature (e.g., 60°C), and then ground into a coarse powder.[7][9]

-

Extraction : The powdered material is subjected to extraction using a suitable organic solvent. This can be done by maceration (soaking at room temperature for an extended period) or continuous hot percolation using a Soxhlet apparatus with solvents like ethanol or acetone.[6][9]

-

Concentration : The resulting crude extract is filtered and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated extract.[6]

-

Fractionation : The crude extract is often subjected to liquid-liquid fractionation with a series of solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.

-

Chromatographic Purification : The fraction containing this compound (typically the less polar fractions) is then subjected to column chromatography over silica gel. The column is eluted with a solvent gradient (e.g., hexane-ethyl acetate) to separate the individual compounds.

-

Final Purification and Characterization : Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC), are combined and may be further purified by recrystallization or preparative TLC. The final pure compound is characterized by spectroscopic methods (NMR, MS, IR) and its melting point is determined.

Total Synthesis

The total synthesis of this compound has been achieved through various routes. One common strategy involves the construction of the carbazole core followed by functional group manipulations. A generalized synthetic workflow is outlined below.

A common synthetic protocol involves a palladium-catalyzed reaction, such as the Buchwald-Hartwig amination, to form a diarylamine intermediate, which then undergoes an intramolecular cyclization to form the carbazole ring system.[10] Subsequent steps would involve the introduction or modification of the methoxy and aldehyde groups to yield the final product.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

Disclaimer: It is important to note that a key publication detailing the signaling pathways of this compound in A549 lung cancer cells has been retracted due to the manipulation of figures.[1] The information below is based on the claims made in the original publication and should be interpreted with caution.

Proposed Apoptosis Induction Pathway

In A549 lung adenocarcinoma cells, this compound was reported to induce apoptosis through the intrinsic mitochondrial pathway.[11][12] This process involves the modulation of the Bcl-2 family of proteins.

The proposed mechanism involves:

-

Modulation of Bcl-2 Family Proteins : this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[11][13] This shifts the Bax/Bcl-2 ratio in favor of apoptosis.[14][15]

-

Mitochondrial Disruption : The increased Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors.[11]

-

Caspase Activation : This release triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the biochemical and morphological hallmarks of apoptosis.[11][16]

Inhibition of p38 MAPK Pathway

The same retracted study also reported that this compound inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in a concentration-dependent manner in A549 cells.[11][12] The p38 MAPK pathway is involved in cellular stress responses, inflammation, and cell survival, and its inhibition can contribute to the anticancer effects of a compound.[17][18]

Conclusion

This compound (1-methoxy-9H-carbazole-3-carbaldehyde) is an achiral carbazole alkaloid with a well-defined chemical structure, confirmed by extensive spectroscopic data. Its planar, aromatic nature and lack of stereocenters simplify its stereochemical profile. The availability of detailed NMR data provides a solid foundation for its identification and characterization. While protocols for its isolation from natural sources and total synthesis are established, researchers should critically evaluate the biological literature, particularly in light of the retraction of a key study on its mechanism of action. Despite this, this compound remains a compound of significant interest for further investigation in drug discovery and development, particularly in the field of oncology.

References

- 1. Retracted: this compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total synthesis of (+/-)-murrayazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C14H11NO2 | CID 96942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]

- 9. ir.uitm.edu.my [ir.uitm.edu.my]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bax, Bak and beyond - mitochondrial performance in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Mesalazine induces apoptosis via mitochondrial pathway in K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biodragon.cn [biodragon.cn]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline Murrayanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayanine, a carbazole alkaloid primarily isolated from the plant Murraya koenigii (commonly known as the curry tree), has garnered significant interest within the scientific community.[1][2][3] Its multifaceted biological activities, particularly its cytotoxic effects against various cancer cell lines, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, including its spectral characteristics and involvement in cellular signaling pathways. While extensive spectroscopic data is available to elucidate its structure, it is important to note that as of this review, detailed single-crystal X-ray diffraction data for this compound is not publicly available.

Physicochemical Properties

This compound presents as a solid crystalline substance with a defined molecular structure and properties. These fundamental characteristics are crucial for its handling, formulation, and biological activity assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁NO₂ | [3][4] |

| Molecular Weight | 225.24 g/mol | [3][4] |

| Melting Point | 219 °C | [4] |

| Physical Description | Solid | [4] |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2] |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a detailed fingerprint of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been instrumental in confirming its carbazole framework and the substitution pattern.

¹H-NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.19 | s | 1H | -CHO |

| 8.17 | s | 1H | H-4 |

| 8.05 | d | 1H | H-5 |

| 7.42 | t | 1H | H-7 |

| 7.35 | d | 1H | H-8 |

| 7.29 | t | 1H | H-6 |

| 6.95 | s | 1H | H-2 |

| 3.88 | s | 3H | -OCH₃ |

¹³C-NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | -CHO |

| 145.8 | C-1 |

| 141.5 | C-4a |

| 139.8 | C-8a |

| 128.2 | C-5a |

| 126.9 | C-4 |

| 124.5 | C-7 |

| 122.8 | C-5 |

| 120.7 | C-6 |

| 118.2 | C-3 |

| 111.8 | C-8 |

| 104.2 | C-2 |

| 55.4 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3287 | N-H stretching (carbazole) |

| 1753 | C=O stretching (aldehyde) |

| 1566 | N-H bending (carbazole) |

| 1346 | C-N stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in methanol, shows absorption maxima (λmax) characteristic of the carbazole chromophore.

| λmax (nm) |

| 238 |

| 288 |

| 330 |

Crystal Structure

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a publicly available single-crystal X-ray diffraction structure for this compound. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and precise bond angles and lengths derived from X-ray crystallography cannot be provided at this time. The structural information presented in this guide is based on extensive spectroscopic analysis.

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of this compound. These should be adapted based on the specific instrumentation and laboratory conditions.

Isolation of this compound from Murraya koenigii

A general workflow for the extraction and isolation of this compound from its natural source is as follows:

References

Murrayanine: A Spectroscopic and Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayanine, a carbazole alkaloid isolated from Murraya koenigii (curry leaf tree), has garnered significant interest in the scientific community for its potential therapeutic properties. Understanding its structural features through spectroscopic analysis is crucial for structure-activity relationship studies and further drug development. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Additionally, it delves into the compound's known interactions with key cellular signaling pathways, offering insights into its mechanism of action.

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.19 | s | - | -CHO |

| 8.17 | s | - | H-4 |

| 8.05 | d | 7.8 | H-5 |

| 7.42 | t | 7.5 | H-7 |

| 7.35 | d | 8.1 | H-8 |

| 7.29 | t | 7.5 | H-6 |

| 6.95 | s | - | H-2 |

| 3.88 | s | - | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | -CHO |

| 162.1 | C-1 |

| 142.3 | C-4a |

| 141.8 | C-9a |

| 128.4 | C-3 |

| 127.2 | C-5 |

| 124.8 | C-8a |

| 122.9 | C-7 |

| 120.8 | C-6 |

| 118.2 | C-4 |

| 111.9 | C-8 |

| 104.5 | C-2 |

| 95.8 | C-5a |

| 55.6 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3287 | N-H stretching |

| 1753 | C=O stretching (aldehyde) |

| 1566 | N-H bending |

| 1346 | C-N stretching |

| 1177 | C-O stretching (methoxy) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima for this compound

| λmax (nm) |

| 223 |

| 242 |

| 291 |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 225 | [M]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory conditions.

NMR Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as methanol. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically between 0.1 and 1.0). The UV-Vis absorption spectrum is then recorded over a specific wavelength range, for example, from 200 to 400 nm.

Mass Spectrometry

Mass spectrometric analysis is often performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, which separates the components of the mixture. The separated components then enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.

Signaling Pathway Interactions

This compound has been shown to modulate key cellular signaling pathways implicated in various diseases, including cancer and inflammation. Understanding these interactions is vital for elucidating its therapeutic potential.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been reported to inhibit the phosphorylation of p38 MAPK.[1][2] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting the phosphorylation of p38, this compound can potentially suppress inflammatory responses and induce apoptosis in cancer cells.

Potential Modulation of the NF-κB Signaling Pathway

While direct evidence for the specific mechanism of this compound on the NF-κB pathway is still emerging, other carbazole alkaloids have been shown to inhibit this critical inflammatory pathway. The canonical NF-κB pathway is a central regulator of immune and inflammatory responses, and its dysregulation is associated with numerous diseases. Natural compounds can interfere with this pathway at various points, such as by inhibiting the IκB kinase (IKK) complex, preventing the degradation of the inhibitory protein IκBα, or blocking the nuclear translocation of the p65 subunit.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the chemical structure of this compound. This information, coupled with insights into its interactions with the p38 MAPK and potentially the NF-κB signaling pathways, underscores its promise as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various disease models.

References

- 1. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear Co-translocation of Myotrophin and p65 Stimulates Myocyte Growth: REGULATION BY MYOTROPHIN HAIRPIN LOOPS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for Murrayanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for the carbazole alkaloid, murrayanine. The data presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound, which is of significant interest in medicinal chemistry and drug development.

Introduction to this compound

This compound (1-methoxy-9H-carbazole-3-carbaldehyde) is a naturally occurring carbazole alkaloid predominantly isolated from the plant Murraya koenigii, commonly known as the curry tree. It has garnered attention within the scientific community for its potential biological activities. Accurate and unambiguous spectral assignment is a prerequisite for any further research and development involving this molecule.

Chemical Structure and Atom Numbering

The chemical structure of this compound, along with the standardized atom numbering scheme used for NMR spectral assignments, is depicted below. This numbering is essential for correlating specific protons and carbons to their respective signals in the NMR spectra.

Caption: Chemical structure of this compound with IUPAC numbering.

Experimental Protocols

The following sections describe the generalized experimental protocols for the acquisition of 1D and 2D NMR spectra of this compound.

Sample Preparation

A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), within a 5 mm NMR tube. The solution should be homogenous and free of any particulate matter to ensure high-resolution spectra. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz or 600 MHz instrument.

-

¹H NMR Spectroscopy: A standard single-pulse experiment is utilized. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For a well-resolved spectrum, 8 to 16 scans are generally sufficient.

-

¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon atom. Key parameters often include a 30-45° pulse width, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

The workflow for NMR data acquisition and analysis is illustrated in the following diagram.

Caption: Workflow for NMR Data Acquisition and Analysis.

¹H NMR Spectral Data and Assignments

The ¹H NMR spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions. The data presented below has been compiled from various sources and may show slight variations based on experimental conditions.

| Chemical Shift (δ) ppm (CDCl₃, 500 MHz) | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.19 | s | - | -CHO |

| 8.17 | s | - | H-4 |

| 8.05 | d | 7.8 | H-5 |

| 7.42 | t | 7.5 | H-7 |

| 7.35 | d | 8.1 | H-8 |

| 7.29 | t | 7.5 | H-6 |

| 6.95 | s | - | H-2 |

| 3.88 | s | - | -OCH₃ |

s = singlet, d = doublet, t = triplet

¹³C NMR Spectral Data and Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The assignments are typically confirmed using 2D NMR techniques like HSQC and HMBC.

| Chemical Shift (δ) ppm (CDCl₃, 125 MHz) | Assignment |

| 192.5 | -CHO |

| 160.2 | C-1 |

| 142.1 | C-8a |

| 140.8 | C-4a |

| 128.9 | C-4 |

| 126.5 | C-7 |

| 124.3 | C-5a |

| 122.8 | C-9a |

| 120.9 | C-6 |

| 118.1 | C-5 |

| 112.3 | C-8 |

| 105.1 | C-3 |

| 94.8 | C-2 |

| 55.6 | -OCH₃ |

Conclusion

This guide provides a detailed summary of the ¹H and ¹³C NMR spectral assignments for this compound, supported by experimental protocols and workflow visualizations. The presented data serves as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development for the unambiguous identification and characterization of this important carbazole alkaloid.

Beyond the Curry Leaf: A Technical Guide to Alternative Natural Sources of Murrayanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of natural sources of the carbazole alkaloid Murrayanine, extending beyond the commonly known curry leaf tree (Murraya koenigii). This document compiles available scientific data on alternative plant sources, focusing on providing quantitative data, detailed experimental protocols for isolation, and insights into relevant biological pathways. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound and are seeking viable, alternative natural sources for its extraction.

Introduction to this compound

This compound, a carbazole alkaloid, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. While Murraya koenigii is the most well-documented source, the exploration of alternative botanical sources is crucial for sustainable sourcing, discovery of novel analogs, and understanding the chemotaxonomy of carbazole alkaloid-producing plants. This guide focuses on species from the Clausena and Glycosmis genera as promising alternative sources of this compound.

Alternative Natural Sources of this compound

Several species within the Rutaceae family, beyond Murraya koenigii, have been identified as natural sources of this compound. This section details these alternative sources, with a focus on providing available quantitative data on the yield of this compound.

Clausena Genus

The genus Clausena has emerged as a rich reservoir of carbazole alkaloids, including this compound.

-

Clausena excavata : Studies have confirmed the presence of this compound in the rhizomes and roots of Clausena excavata. While specific yield percentages are not consistently reported across all literature, its presence makes this species a noteworthy candidate for further investigation.

-

Clausena lansium (Wampee) : The twigs of Clausena lansium have been reported to contain this compound, alongside other carbazole alkaloids[1]. Quantitative data on the yield from this source is still emerging.

Glycosmis Genus

The Glycosmis genus is another promising source of carbazole alkaloids.

-

Glycosmis stenocarpa : Research has led to the isolation of this compound from the roots of Glycosmis stenocarpa[2]. This finding highlights the potential of this species as a viable alternative source.

-

Glycosmis pentaphylla : While a rich source of various carbazole alkaloids, the presence and quantity of this compound in Glycosmis pentaphylla require more definitive quantitative studies[3]. Some reports mention the isolation of other carbazole alkaloids like glycozoline and glycozolidine from its root bark[3].

Quantitative Data Summary

The following table summarizes the available, albeit limited, quantitative information on this compound content from the identified alternative natural sources. It is important to note that the yield of secondary metabolites in plants can vary significantly based on geographical location, climate, and the specific plant part used for extraction.

| Plant Species | Plant Part | Method of Quantification | Reported Yield of this compound | Reference |

| Clausena excavata | Rhizomes and Roots | Not Specified | Presence Confirmed | General phytochemical reviews |

| Clausena lansium | Twigs | Not Specified | Presence Confirmed | [1] |

| Glycosmis stenocarpa | Roots | Not Specified | Presence Confirmed | [2] |

Note: The lack of specific yield data in the currently available literature underscores the need for further quantitative analysis of these promising alternative sources.

Experimental Protocols for this compound Isolation

The following section outlines a generalized experimental workflow for the isolation and purification of this compound from plant materials, based on common phytochemical extraction techniques. It is crucial to adapt and optimize these protocols based on the specific plant matrix and available laboratory equipment.

General Extraction and Fractionation

A typical procedure for the extraction and fractionation of carbazole alkaloids from plant material is as follows:

-

Plant Material Preparation : The selected plant parts (e.g., roots, rhizomes, twigs) are air-dried and ground into a coarse powder.

-

Solvent Extraction : The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like petroleum ether or hexane to remove fats and waxes, followed by a more polar solvent like methanol or ethanol to extract the alkaloids. Maceration or Soxhlet extraction are common methods.

-

Solvent Evaporation : The solvent from the methanol or ethanol extract is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning : The crude extract is then subjected to acid-base partitioning to separate the alkaloidal fraction. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., chloroform) to remove neutral and acidic compounds. The aqueous acidic layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with an organic solvent (e.g., chloroform or dichloromethane) to isolate the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is further purified using various chromatographic techniques:

-

Column Chromatography : The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of hexane and ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC) : Fractions showing the presence of the target compound (based on comparison with a standard or by spectroscopic analysis) are further purified by pTLC.

-

High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain a high-purity compound, Reverse-Phase HPLC is often employed.

Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the electronic transitions within the molecule.

Biosynthetic Pathway and Signaling

The biosynthesis of carbazole alkaloids in the Rutaceae family is believed to proceed through the shikimate pathway, leading to the formation of anthranilic acid. The proposed biosynthetic pathway for the carbazole skeleton involves the condensation of anthranilic acid with a polyketide-derived intermediate.

Caption: Proposed biosynthetic pathway of this compound in Rutaceae.

Currently, specific signaling pathways directly involving this compound in these alternative plant sources have not been extensively elucidated and represent an area for future research.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Caption: General experimental workflow for the isolation of this compound.

Conclusion and Future Directions

This technical guide has highlighted that species within the Clausena and Glycosmis genera are promising alternative natural sources of this compound. While the presence of this compound in these plants is confirmed, there is a clear need for more rigorous quantitative studies to determine the exact yields and to identify high-yielding chemotypes. Furthermore, the development and optimization of efficient and scalable extraction and purification protocols for these alternative sources are essential for their potential commercialization. Future research should also focus on elucidating the specific biosynthetic and signaling pathways of this compound in these plants, which could open avenues for metabolic engineering to enhance its production. For drug development professionals, these alternative sources represent an opportunity to explore a wider biodiversity for novel therapeutic agents and to ensure a sustainable supply chain for this valuable natural product.

References

Biological Activities of Crude Extracts Containing Murrayanine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the principal biological activities associated with crude extracts of Murraya species, which are notably rich in the carbazole alkaloid murrayanine. For decades, these extracts have been a focal point in ethnopharmacology and modern drug discovery due to their significant therapeutic potential. This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth exploration of the cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties of these extracts. Key quantitative data from various studies are consolidated into comparative tables, and detailed experimental protocols for foundational assays are provided. Furthermore, this guide employs Graphviz visualizations to elucidate critical signaling pathways and experimental workflows, thereby offering a clear and functional understanding of the mechanisms of action and methodologies for future research.

Cytotoxic and Anticancer Activities

Crude extracts from Murraya species, particularly Murraya koenigii, have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][2] This activity is largely attributed to the presence of carbazole alkaloids, including this compound, which induce programmed cell death (apoptosis) and inhibit cell proliferation.[3][4] Studies show that these extracts can trigger cell cycle arrest, modulate apoptotic signaling pathways, and suppress cancer cell migration and invasion.[3][5]

Quantitative Cytotoxicity Data

The cytotoxic potential of these extracts is typically quantified by the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50). The data below, compiled from multiple studies, illustrates the dose-dependent efficacy of various extracts against different cancer cell lines and in general toxicity assays.

| Extract Type / Compound | Target Cell Line / Organism | Assay Type | Result (IC50 / LC50) | Reference |

| This compound (Pure Compound) | A549 (Human Lung Adenocarcinoma) | MTT Assay | 9 µM | [5][6] |

| This compound (Pure Compound) | SCC-25 (Human Oral Cancer) | Cell Counting | 15 µM | [4] |

| M. koenigii Methanolic Extract | T47D (Breast Cancer) | MTT Assay | 74.71 ± 5.45 µg/mL | [7] |

| M. koenigii Methanolic Extract | MDA-MB-231 (Breast Cancer) | MTT Assay | 103.4 µg/mL | [7] |

| M. koenigii Methanolic Extract | HeLa (Cervical Cancer) | MTT Assay | 2.25 µg/mL | [7] |

| M. koenigii Crude Methanol Extract | Artemia salina (Brine Shrimp) | BSLT | 4.365 µg/mL | [8] |

| M. koenigii Chloroform Extract | Artemia salina (Brine Shrimp) | BSLT | 10 µg/mL | [8] |

| M. koenigii Pet. Ether Extract | Artemia salina (Brine Shrimp) | BSLT | 5.370 µg/mL | [8] |

| M. exotica Methanolic Extract | Artemia salina (Brine Shrimp) | BSLT | 90 µg/mL | [9] |

BSLT: Brine Shrimp Lethality Test

Key Signaling Pathways in Cytotoxicity

The anticancer effects of this compound and related carbazole alkaloids are mediated through the modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and death.

A. Intrinsic Apoptosis Pathway: this compound has been shown to induce apoptosis in cancer cells by targeting the mitochondria-mediated intrinsic pathway.[5][10] It alters the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to an increased Bax/Bcl-2 ratio.[4][5] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell.[5][6][10]

References

- 1. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jbuon.com [jbuon.com]

- 5. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Anticancer Activity of Murrayanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayanine, a carbazole alkaloid isolated from Murraya koenigii (commonly known as the curry tree), has emerged as a compound of interest in oncology research.[1] Carbazole alkaloids, a class of heterocyclic aromatic organic compounds, have demonstrated a range of biological activities, including potent anticancer effects.[1][2] Preliminary in vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including lung, oral, and breast cancers, while showing significantly lower toxicity to normal cells.[1][3][4] This document provides a comprehensive overview of the preliminary anticancer activity of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Disclaimer: It is important to note that a key study investigating this compound's effects on A549 lung cancer cells (Zhang et al., 2019) has been retracted due to the identification of non-original and manipulated figures.[5][6] While the data from this study is presented for a complete overview, it should be interpreted with caution.

Mechanism of Action

This compound exerts its antiproliferative effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell survival and metastasis.

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis in cancer cells.[1][3] This is achieved through the intrinsic mitochondrial pathway, characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an elevated Bax/Bcl-2 ratio.[1][3] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of initiator caspase-9 and executioner caspase-3.[1][7] The activation of this caspase cascade ultimately leads to the biochemical and morphological changes associated with apoptotic cell death.[7]

-

Cell Cycle Arrest: In lung adenocarcinoma A549 cells, this compound has been reported to cause cell cycle arrest at the G2/M phase.[1][8] This arrest is associated with the downregulation of key cell cycle proteins such as cyclin D, cyclin E, CDK2, CDK4, and CDK6, and the upregulation of cell cycle inhibitors p21 and p27.[1][8]

-

Generation of Oxidative Stress: The compound has been shown to increase the levels of intracellular reactive oxygen species (ROS) in A549 cells, contributing to oxidative stress and a reduction in the mitochondrial membrane potential, which are known triggers for apoptosis.[1][8]

-

Inhibition of Cancer Cell Invasion and Metastasis: this compound has demonstrated the ability to suppress the invasion and migration of lung and breast cancer cells, suggesting its potential to inhibit metastasis.[1][4]

Involved Signaling Pathways

This compound modulates several critical signaling pathways that are often dysregulated in cancer:

-

PI3K/AKT/mTOR Pathway: In oral cancer cells, this compound deactivates the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[3][9]

-

Raf/MEK/ERK (MAPK) Pathway: The compound also inhibits the Raf/MEK/ERK signaling cascade, another crucial pathway involved in cell proliferation and differentiation, in oral cancer cells.[3][9]

-

p38 MAPK Pathway: this compound has been reported to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in lung cancer cells, a pathway involved in cellular stress responses, apoptosis, and inflammation.[1][8]

-

RANK/RANKL Pathway: In breast cancer cells, this compound treatment leads to a decline in the expression of RANK, RANKL, and OPG, key components of a pathway implicated in bone metastasis and mammary gland development.[4][10]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary in vitro studies on this compound.

Table 1: Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a higher cytotoxic potency.

| Cell Line | Cancer Type | IC50 (μM) | Normal Cell Line | Normal Cell IC50 (μM) | Reference(s) |

| A549 | Lung Adenocarcinoma | 9 | MRC-5 (lung fibroblast) | >100 | [1][8]* |

| SCC-25 | Oral Squamous Carcinoma | 15 | hTERT-OME (oral epithelial) | 92 | [3][9] |

| CAMA-1 | Breast Cancer | 18 | MB-157 (breast epithelial) | 140 | [4][10] |

*Data from a retracted publication.[5][6]

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Parameter | Concentration | Result | Reference(s) |

| A549 | G2/M Phase Arrest | 36 μM | Increase from 5.27% (control) to 33.17% | [1]* |

| SCC-25 | Apoptosis | 30 μM | Increase from 2.2% (control) to ~35% | [3][9] |

*Data from a retracted publication.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments used in the screening of this compound's anticancer activity.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-200 μM) for a specified duration (e.g., 24 hours).[1]

-

After incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of a solubilizing agent (e.g., Dimethyl Sulfoxide, DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

-

Protocol:

-

Culture and treat cells with this compound as described above.

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

-

Principle: The amount of DNA in a cell varies depending on its phase in the cell cycle (G1, S, or G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

-

Protocol:

-

Culture and treat cells with this compound.[1]

-

Harvest approximately 1 x 10⁶ cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Protein Expression Analysis (Western Blot)

Western blotting is used to detect and quantify the expression levels of specific proteins within a cell lysate.

-

Principle: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane (e.g., PVDF or nitrocellulose), and then probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody, and a chemiluminescent substrate is used for detection.

-

Protocol:

-

Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., Bax, Bcl-2, Caspase-3, p-p38) overnight at 4°C.[1]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams were created using Graphviz (DOT language) to illustrate key processes and pathways involved in this compound's anticancer activity.

Caption: General experimental workflow for screening this compound's anticancer activity.

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

Caption: Inhibition of PI3K/AKT/mTOR and Raf/MEK/ERK pathways by this compound.

Conclusion and Future Directions

The carbazole alkaloid this compound demonstrates significant and selective anticancer activity in preliminary in vitro studies. Its ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical oncogenic signaling pathways highlights its potential as a lead compound for the development of novel cancer chemotherapeutics. The compound's favorable cytotoxicity profile, with markedly higher IC50 values in normal cells compared to cancer cells, is particularly promising.[1][3][4]

Future research should focus on validating these findings in a broader range of cancer cell lines and progressing to in vivo animal models to assess efficacy, pharmacokinetics, and potential toxicity. Further investigation is also required to fully elucidate the molecular targets of this compound and to explore potential synergistic effects when used in combination with existing anticancer agents. Despite the need for caution regarding retracted data, the collective evidence strongly supports continued investigation into this compound as a valuable candidate for cancer drug discovery.

References

- 1. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcmas.com [ijcmas.com]

- 3. This compound exerts antiproliferative effects on human oral cancer cells through inhibition of AKT/mTOR and Raf/MEK/ERK signalling pathways in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppresses the proliferation and metastasis of human breast cancer cells via induction of apoptosis and inhibition of RANK/RANKL signaling pathway - ProQuest [proquest.com]

- 5. Retracted: this compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retracted: this compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jbuon.com [jbuon.com]

- 10. researchgate.net [researchgate.net]

In Silico Prediction of Murrayanine's Biological Targets: A Technical Guide for Drug Discovery Professionals

Abstract: Murrayanine, a carbazole alkaloid isolated from Murraya koenigii, has demonstrated notable anticancer and antioxidant properties.[1][2] However, its precise molecular mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive overview of in silico methodologies for the prediction of its biological targets, aimed at accelerating research and development efforts. We present a structured workflow, detailed experimental protocols for key computational techniques, and a summary of known and predicted quantitative data to guide the rational design of future experimental studies.

Introduction

This compound is a promising natural product with demonstrated efficacy in cancer cell lines. A study on human lung adenocarcinoma (A549) cells revealed that this compound induces G2/M phase cell cycle arrest and apoptosis, with an IC50 of 9 μM.[1][2] Furthermore, it has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and increase the Bax/Bcl-2 ratio, suggesting its involvement in key signaling pathways that regulate cell fate.[1][2] In oral cancer SCC-25 cells, this compound exhibited an IC50 of 15 µM and was found to deactivate the AKT/mTOR and Raf/MEK/ERK signaling pathways.[3] Despite these valuable insights, the direct protein targets of this compound have yet to be fully elucidated.

In silico target prediction methods offer a time- and cost-effective approach to generate hypotheses about the molecular targets of small molecules, thereby guiding experimental validation and accelerating the drug discovery process. This guide outlines a systematic in silico approach to identify and characterize the potential biological targets of this compound.

Data Presentation: Quantitative Biological and In Silico Data

To provide a consolidated overview, the following tables summarize the available quantitative data for this compound and its analogs.

Table 1: In Vitro Biological Activity of this compound

| Cancer Cell Line | Assay Type | Endpoint | Value (µM) | Reference(s) |

| A549 (Lung Adenocarcinoma) | MTT Assay | IC50 | 9 | [1][2] |

| MRC-5 (Normal Lung Fibroblasts) | MTT Assay | IC50 | >100 | [1] |

| SCC-25 (Oral Cancer) | Cell Counting Assay | IC50 | 15 | [3] |

| hTERT-OME (Normal Oral Epithelial) | Cell Counting Assay | IC50 | 92 | [3] |

Table 2: In Silico Predicted Binding Affinity of Carbazole Alkaloids

| Compound | Protein Target | Docking Software | Predicted Binding Energy (kcal/mol) | Reference(s) |

| This compound | Bcl-2 | AutoDock | -5.49 | [4] |

| Mahanine | Bcl-2 | AutoDock | -7.66 | [4] |

| Murrayamine-J | Bcl-2 | AutoDock | -7.25 | [4] |

| Bisisomahanine | Bcl-2 | AutoDock | -9.37 | [4] |

Experimental Protocols: In Silico Target Prediction

This section provides detailed methodologies for two complementary in silico approaches to predict the biological targets of this compound: reverse docking and ligand-based pharmacophore modeling.

Reverse Docking Protocol

Reverse docking, also known as inverse docking, is a computational technique used to identify potential protein targets of a small molecule by docking it into the binding sites of a large library of protein structures.

Objective: To identify potential protein targets of this compound from a database of human protein structures.

Materials:

-

3D structure of this compound (e.g., from PubChem in SDF format).

-

A database of 3D human protein structures (e.g., PDB, sc-PDB).

-

Molecular docking software (e.g., AutoDock Vina).

-

Software for protein and ligand preparation (e.g., AutoDockTools, MGLTools).

-

High-performance computing resources.

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound.

-

Using AutoDockTools, add polar hydrogens and compute Gasteiger charges.

-

Save the prepared ligand in PDBQT format.

-

-

Protein Target Database Preparation:

-

Download a curated set of human protein structures.

-

For each protein, remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and assign Gasteiger charges.

-

Convert the prepared proteins into PDBQT format.

-

-

Binding Site Identification:

-

For each protein, define the binding site. This can be done by identifying known binding pockets or by using pocket detection algorithms.

-

Define a grid box that encompasses the identified binding pocket for the docking simulation.

-

-

Molecular Docking with AutoDock Vina:

-

For each protein in the database, perform molecular docking with the prepared this compound structure.

-

The Vina configuration file should specify the coordinates of the grid box center and its dimensions.

-

Execute the docking run. Vina will generate a set of binding poses for this compound within the protein's binding site, ranked by their predicted binding affinities (in kcal/mol).

-

-

Results Analysis and Target Ranking:

-

Collect the binding affinity scores for this compound against all proteins in the database.

-

Rank the proteins based on their predicted binding affinities. Proteins with the lowest binding energies are considered the most promising potential targets.

-

Visually inspect the binding poses of the top-ranked protein-ligand complexes to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

-

Target Validation and Pathway Analysis:

-

For the top-ranked potential targets, perform a literature search to determine their biological relevance to cancer and inflammatory pathways.

-

Use pathway analysis tools (e.g., KEGG, Reactome) to understand the role of the predicted targets in signaling networks.

-

Ligand-Based Pharmacophore Modeling Protocol

This approach is used when a set of molecules with known activity against a specific target is available, but the 3D structure of the target is unknown. For this compound, a hypothetical set of active analogs could be used to generate a pharmacophore model, which can then be used to screen for proteins that are known to bind ligands with similar pharmacophoric features.

Objective: To generate a 3D pharmacophore model representing the key chemical features of this compound and its analogs and use it to screen for potential targets.

Materials:

-

A set of 2D or 3D structures of this compound and its structurally similar, biologically active analogs.

-

Pharmacophore modeling software (e.g., Phase module in Schrödinger Suite, LigandScout).

-

A database of protein-ligand complexes or a database of pharmacophore models.

Methodology:

-

Ligand Set Preparation:

-

Compile a dataset of structurally diverse carbazole alkaloids with known anticancer activity.

-

For each molecule, generate a set of low-energy 3D conformations.

-

-

Pharmacophore Feature Identification:

-

Identify the common chemical features among the active molecules. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.

-

-

Pharmacophore Model Generation:

-

Using software like Phase, align the conformations of the active molecules to find a common spatial arrangement of the identified pharmacophore features.

-

The software will generate several pharmacophore hypotheses.

-

-

Pharmacophore Model Validation:

-